molecular formula C22H25FN2O5S B11466161 2-{1-[(4-Fluorophenyl)sulfonyl]prolyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

2-{1-[(4-Fluorophenyl)sulfonyl]prolyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11466161
M. Wt: 448.5 g/mol
InChI Key: VIDGKUXEHFUWDZ-UHFFFAOYSA-N
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Description

2-{1-[(4-Fluorophenyl)sulfonyl]prolyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with a unique structure that combines a fluorophenyl group, a sulfonyl group, and a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-Fluorophenyl)sulfonyl]prolyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(4-Fluorophenyl)sulfonyl]prolyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or sulfonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of various biological targets.

    Medicine: The compound’s unique structure suggests potential therapeutic applications, although specific uses would require further investigation.

    Industry: It could be employed in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 2-{1-[(4-Fluorophenyl)sulfonyl]prolyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exerts its effects is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by the fluorophenyl and sulfonyl groups. These interactions could modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenyl and sulfonyl groups in 2-{1-[(4-Fluorophenyl)sulfonyl]prolyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline distinguishes it from other similar compounds

Properties

Molecular Formula

C22H25FN2O5S

Molecular Weight

448.5 g/mol

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[1-(4-fluorophenyl)sulfonylpyrrolidin-2-yl]methanone

InChI

InChI=1S/C22H25FN2O5S/c1-29-20-12-15-9-11-24(14-16(15)13-21(20)30-2)22(26)19-4-3-10-25(19)31(27,28)18-7-5-17(23)6-8-18/h5-8,12-13,19H,3-4,9-11,14H2,1-2H3

InChI Key

VIDGKUXEHFUWDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)F)OC

Origin of Product

United States

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